3,5-Dihydro-1H-indole-2,4-dione
Description
Properties
CAS No. |
849697-55-8 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3,5-dihydro-1H-indole-2,4-dione |
InChI |
InChI=1S/C8H7NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-2H,3-4H2,(H,9,11) |
InChI Key |
PBZQUZUOUNUOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1=O)CC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,5-Dihydro-1H-indole-2,4-dione with analogous dione-containing heterocycles, focusing on structural, synthetic, electronic, and functional differences.
Structural Features
Key Observations :
- Planarity : 3,5-Dihydro-1H-indole-2,4-dione and 2-hydroxyindane-1,3-dione derivatives exhibit near-planar geometries, enhancing π-π stacking and crystallinity. In contrast, pyrrolo-pyrazine-diones (e.g., hexahydro derivatives) show reduced planarity due to saturated rings .
- Hydrogen Bonding : Indole-dione derivatives rely on intramolecular H-bonding (e.g., O–H⋯O in 4d’ ), whereas isoindoline-diones (e.g., 13c ) utilize intermolecular NH⋯O bonds for stability .
Key Observations :
- 3,5-Dihydro-1H-indole-2,4-dione synthesis typically requires cyclocondensation, while isoindoline-diones (e.g., 14 ) involve stepwise functionalization with lower yields (33–48%) .
- Dihydroxyindenoindoles (4a–g) achieve higher yields (up to 100%) via amine-mediated cyclization, emphasizing the role of solvent choice (toluene/MeOH) .
Electronic and Physical Properties
Key Observations :
Key Observations :
- Pyrrolo-pyrazine-diones demonstrate selective antimicrobial activity, linked to alkyl substituents (e.g., hexahydro-3-(2-methylpropyl)) enhancing membrane penetration .
- Isoindoline-diones’ antioxidant activity (e.g., 15 ) correlates with electron-rich C=O and NH groups capable of radical neutralization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,5-Dihydro-1H-indole-2,4-dione derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis often involves multi-step protocols, such as Fischer indole synthesis (for indole core formation) followed by functionalization. For example, acetyl groups can be introduced via nucleophilic substitution or condensation reactions under acidic/basic conditions. Optimization may involve adjusting solvent polarity (e.g., acetic acid for reflux reactions), catalyst selection (e.g., sodium acetate), or reaction time (3–5 hours for cyclization steps) . Column chromatography (silica gel) and recrystallization (DMF/acetic acid mixtures) are standard purification methods .
Q. How can researchers verify the purity and structural integrity of synthesized 3,5-Dihydro-1H-indole-2,4-dione derivatives?
- Methodological Answer : Use a combination of analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- 1H/13C NMR to validate substitution patterns (e.g., indole proton signals at δ 7.0–8.5 ppm).
- FT-IR to detect functional groups (e.g., C=O stretches near 1700–1750 cm⁻¹ for dione moieties) .
- Melting Point Analysis to assess crystallinity and purity .
Q. What in vitro assays are suitable for initial screening of bioactivity in 3,5-Dihydro-1H-indole-2,4-dione derivatives?
- Methodological Answer : Enzyme inhibition assays (e.g., α-amylase/α-glucosidase for antidiabetic potential) or receptor-binding studies (e.g., PPAR-γ transactivation assays) are common. Use dose-response curves (IC₅₀ calculations) and positive controls (e.g., pioglitazone for PPAR-γ) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 3,5-Dihydro-1H-indole-2,4-dione derivatives?
- Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement. Key parameters include bond lengths (C=O ~1.21 Å) and dihedral angles to confirm planarity of the dione ring. Anomalous dispersion effects can distinguish between similar electron densities (e.g., oxygen vs. nitrogen atoms) .
Q. What strategies address discrepancies between in vitro and in vivo bioactivity results for these compounds?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via ADMET studies (e.g., LogP for lipophilicity, CYP450 inhibition assays).
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
- Dose-Response Optimization : Adjust dosing regimens in animal models (e.g., diabetic mice) to account for metabolic clearance .
Q. How can structure-activity relationship (SAR) studies guide the design of 3,5-Dihydro-1H-indole-2,4-dione derivatives with enhanced selectivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 5 to modulate receptor binding.
- Scaffold Hybridization : Combine with thiazolidinedione or isoindoline-1,3-dione moieties to exploit dual mechanisms (e.g., PPAR-γ activation and anti-inflammatory effects) .
Q. What computational methods are effective for predicting the binding affinity of these compounds to target receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with PPAR-γ. Focus on hydrogen bonding with Ser289/His323 and hydrophobic contacts in the ligand-binding domain .
Data Analysis and Experimental Design
Q. How should researchers handle conflicting data from enzymatic vs. cell-based assays?
- Methodological Answer :
- Assay Validation : Ensure enzyme purity and cell line viability (e.g., MTT assays).
- Contextual Interpretation : Enzymatic activity may not account for cellular uptake barriers. Use fluorescently tagged derivatives to track intracellular localization .
Q. What statistical models are appropriate for analyzing dose-dependent bioactivity in high-throughput screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
